molecular formula C16H14Cl3NO2 B3968294 N-(4-ethylphenyl)-2-(2,4,5-trichlorophenoxy)acetamide

N-(4-ethylphenyl)-2-(2,4,5-trichlorophenoxy)acetamide

Cat. No. B3968294
M. Wt: 358.6 g/mol
InChI Key: KQZVKKJUGTVTOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-2-(2,4,5-trichlorophenoxy)acetamide, commonly known as 'triclopyr', is a herbicide that is widely used in agriculture and forestry. It is a synthetic compound that belongs to the chemical family of pyridine carboxylic acids. Triclopyr is known for its ability to control a wide range of broadleaf weeds and woody plants, making it a popular choice for weed management in crops, pastures, and forests.

Mechanism of Action

Triclopyr works by disrupting the growth and development of plants. It is absorbed through the leaves and roots of plants, where it is translocated to the growing points. Triclopyr then inhibits the production of auxins, which are plant hormones that regulate growth and development. This results in the death of the plant.
Biochemical and Physiological Effects:
Triclopyr has been shown to have a range of biochemical and physiological effects on plants. It has been shown to inhibit photosynthesis, respiration, and protein synthesis in plants. Triclopyr has also been shown to cause changes in the structure and function of plant cell membranes.

Advantages and Limitations for Lab Experiments

Triclopyr is a useful tool for researchers studying the effects of herbicides on plants. Its ability to selectively target broadleaf weeds and woody plants makes it a popular choice for weed management in crops, pastures, and forests. However, triclopyr can also have negative effects on non-target species, and its use should be carefully managed to minimize these effects.

Future Directions

There are many potential future directions for research on triclopyr. One area of interest is the development of new formulations and application methods that can increase its effectiveness while minimizing its impact on non-target species. Another area of interest is the investigation of triclopyr's potential use in other areas, such as the control of invasive plant species or the development of new herbicides with improved selectivity and efficacy. Overall, triclopyr is a valuable tool for researchers studying the effects of herbicides on plants, and its potential applications in other areas make it an exciting area of research for the future.

Scientific Research Applications

Triclopyr has been extensively studied for its effectiveness in controlling weeds and woody plants. It has also been used in scientific research to investigate its mode of action and potential applications in other areas. For example, triclopyr has been studied for its potential use as a selective herbicide in turfgrass management, as well as its ability to control invasive plant species.

properties

IUPAC Name

N-(4-ethylphenyl)-2-(2,4,5-trichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl3NO2/c1-2-10-3-5-11(6-4-10)20-16(21)9-22-15-8-13(18)12(17)7-14(15)19/h3-8H,2,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZVKKJUGTVTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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